molecular formula C14H16N2O3 B11723676 (2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid

(2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid

Cat. No.: B11723676
M. Wt: 260.29 g/mol
InChI Key: TXJRLIIJYDMXHQ-SREVYHEPSA-N
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Description

(2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid is a synthetic organic compound that features a piperazine ring substituted with a phenyl group and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the butenoic acid moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like phenyl halides and nucleophiles such as amines or alcohols are employed.

Major Products:

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

    Substitution: Products include various substituted piperazines and phenyl derivatives.

Scientific Research Applications

(2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This can lead to improved cognitive function in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Uniqueness: (2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in the development of treatments for neurodegenerative diseases.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

(Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid

InChI

InChI=1S/C14H16N2O3/c17-13(6-7-14(18)19)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,18,19)/b7-6-

InChI Key

TXJRLIIJYDMXHQ-SREVYHEPSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C\C(=O)O

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC(=O)O

Origin of Product

United States

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